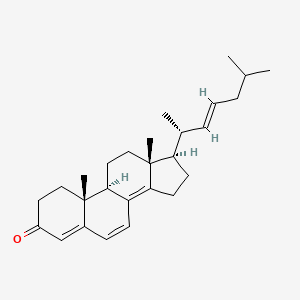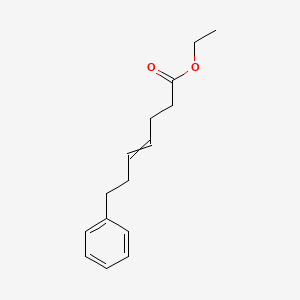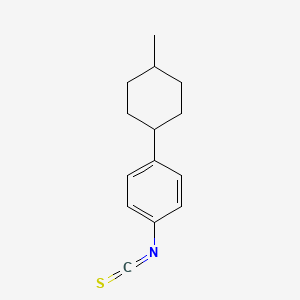
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.356 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene typically involves the reaction of 4-(4-methylcyclohexyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 4-(4-methylcyclohexyl)aniline in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Sulfonyl Derivatives: Formed by oxidation reactions.
Applications De Recherche Scientifique
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophiles and biological systems being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isothiocyanato-4-methylbenzene: Similar structure but lacks the cyclohexyl group.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylcyclohexyl group.
Phenyl isothiocyanate: Simplest form with no additional substituents on the benzene ring.
Uniqueness
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
153736-48-2 |
|---|---|
Formule moléculaire |
C14H17NS |
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
1-isothiocyanato-4-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C14H17NS/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15-10-16/h6-9,11-12H,2-5H2,1H3 |
Clé InChI |
OOUIEDYFZRPOEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


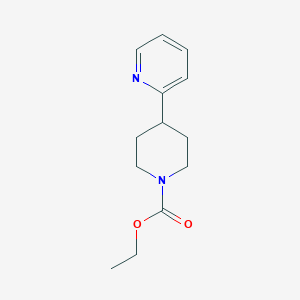
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
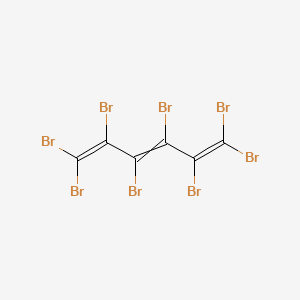
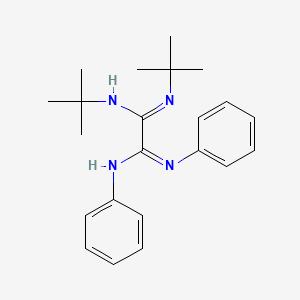
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
